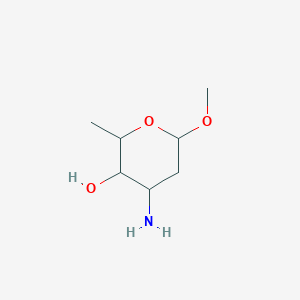

4-Amino-6-methoxy-2-methyloxan-3-ol

Description

Properties

CAS No. |

18977-92-9 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(2S,3S,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol |

InChI |

InChI=1S/C7H15NO3/c1-4-7(9)5(8)3-6(10-2)11-4/h4-7,9H,3,8H2,1-2H3/t4-,5-,6+,7+/m0/s1 |

InChI Key |

UIWJWFKPPXKEJV-VWDOSNQTSA-N |

SMILES |

CC1C(C(CC(O1)OC)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O |

Other CAS No. |

67737-60-4 54623-23-3 |

Synonyms |

methyl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexapyranoside methyl daunosamine methyldaunosamine |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diol Precursors

Cyclization of 1,5-diols under acidic conditions is a common method for tetrahydropyran synthesis. For instance, treatment of 2-methyl-1,5-pentanediol with sulfuric acid yields 2-methyltetrahydropyran-3-ol. Subsequent oxidation and amination could theoretically introduce the 4-amino group, though this approach risks over-oxidation or side reactions at the hydroxyl position.

Carbohydrate-Derived Routes

Methyl glycosides, such as methyl α-D-glucopyranoside, offer a chiral template for functionalization. Selective protection of the 3-hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) followed by methylation at C2 and methoxylation at C6 has been reported in analogous systems. Reductive amination at C4 using ammonium acetate and sodium cyanoborohydride could then introduce the amino group.

Functionalization of the Oxane Core

Introduction of the Methoxy Group at C6

Nucleophilic substitution reactions, as demonstrated in pyrimidine chemistry, provide a model for methoxy group installation. If the oxane precursor contains a leaving group (e.g., chloride or tosylate) at C6, treatment with methanol in the presence of a base such as sodium hydroxide (60–90°C, 8–12 hours) achieves substitution. For example, in pyrimidine systems, similar conditions yield >90% conversion with residual starting material <0.1%.

Table 1: Comparative Conditions for Methoxy Group Introduction

Amination at C4

Reductive amination of ketones is a widely used strategy. If a ketone exists at C4 (e.g., via oxidation of a secondary alcohol), treatment with ammonium acetate and a reducing agent like sodium cyanoborohydride (pH 5–6, 25°C) yields the amine. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (2.0 kg/cm²G, 220°C) has been employed in diphenylamine syntheses, though this requires careful temperature control to avoid over-reduction.

Protecting Group Strategies for the C3 Hydroxyl

The C3 hydroxyl group’s reactivity necessitates protection during methoxy and amino group installation. Common approaches include:

Silyl Ether Protection

Using tert-butyldimethylsilyl (TBS) chloride in imidazole/DMF (0°C, 2 hours) affords the TBS ether, stable under basic and nucleophilic conditions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-functionalization.

Benzyl Ether Protection

Benzylation with benzyl bromide and sodium hydride (THF, 0°C to reflux) provides a robust protecting group removable via hydrogenolysis (H₂, Pd/C, 25°C). This method is compatible with catalytic amination steps.

Case Study: Integrated Synthesis Route

A hypothetical pathway integrating the above strategies is outlined below:

-

Oxane Formation : Cyclization of 2-methyl-1,5-pentanediol with H₂SO₄ yields 2-methyltetrahydropyran-3-ol.

-

Protection : TBS protection of the C3 hydroxyl.

-

Oxidation : TEMPO/NaClO oxidation of C4 alcohol to ketone.

-

Reductive Amination : Treatment with ammonium acetate and NaBH₃CN to introduce C4 amino group.

-

Methoxylation : Substitution of C6 tosylate with MeOH/NaOH.

-

Deprotection : TBAF-mediated removal of TBS group.

Key Challenges :

-

Competing side reactions during amination may require stoichiometric optimization.

-

Stereochemical control at C3 and C4 necessitates chiral catalysts or resolution techniques.

Industrial-Scale Considerations

The patent literature emphasizes cost-effective and scalable methods. For example:

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-methoxy-2-methyloxan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of more saturated oxane derivatives.

Substitution: Formation of substituted oxane derivatives with various functional groups.

Scientific Research Applications

4-Amino-6-methoxy-2-methyloxan-3-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxy-2-methyloxan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Impact: The methoxy group in this compound enhances its lipophilicity compared to hydroxyl-bearing analogs like (3R,4S)-4-Aminooxan-3-ol HCl. This difference may influence membrane permeability in biological systems.

Biological Relevance: The benzo[1,4]oxazine derivative listed in Table 1 demonstrates the importance of halogenation (e.g., bromine) in enhancing bioactivity, a feature absent in this compound.

Biological Activity

4-Amino-6-methoxy-2-methyloxan-3-ol, also referred to as (2S,3R,4S,6R)-4-amino-6-methoxy-2-methyloxan-3-ol, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 159.20 g/mol. It features an amino group at the fourth position and a methoxy group at the sixth position of a 2-methyloxane ring, contributing to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. Below are key findings regarding its biological effects:

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to interact with neurotransmitter systems suggests potential therapeutic applications in cognitive disorders.

Enzyme Interaction and Modulation

Preliminary data indicate that the compound may modulate neurotransmitter release and inhibit certain enzymes involved in metabolic processes. This modulation could be crucial for developing treatments for various neurological conditions.

The mechanisms through which this compound exerts its effects are complex and involve:

- Receptor Binding : The compound has been studied for its binding affinity with various receptors, particularly those involved in neurotransmission.

- Enzyme Inhibition : It may inhibit enzymes that play roles in metabolic pathways, influencing cellular functions and signaling pathways.

- Gene Expression Modulation : There is evidence suggesting that it can alter gene expression related to neuroprotection and cellular metabolism.

Case Studies and Experimental Findings

Several studies have explored the biological activity of this compound:

Study 1: Neuroprotective Potential

In a study assessing the neuroprotective effects of the compound in vitro, researchers observed significant reductions in neuronal cell death under oxidative stress conditions. The study concluded that the compound could protect neurons by modulating oxidative stress pathways.

Study 2: Enzyme Interaction

Another study investigated the interaction of this compound with specific glycosidases. Results indicated that the compound could act as an inhibitor, suggesting potential applications in treating diseases characterized by aberrant glycosylation patterns.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyldaunosamine | Contains an amino group and methoxy group | Exhibits different pharmacological properties |

| 4-Amino-6-methoxy-tetrahydropyran | Similar oxane structure | Different stereochemistry affecting activity |

| 1-Deoxynojirimycin | Amino sugar derivative | Known for its role as an inhibitor of glycosidases |

This table illustrates how structural differences can lead to varied biological activities among compounds within the same class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-6-methoxy-2-methyloxan-3-ol, considering functional group compatibility and yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes using oxane precursors with controlled introduction of amino, methoxy, and hydroxymethyl groups. Protecting groups (e.g., acetyl or benzyl) may be required to prevent side reactions. Purification via column chromatography (silica gel) or recrystallization ensures high yield and purity. Reaction optimization should focus on solvent choice (e.g., ethanol or DMF), temperature (reflux conditions), and catalytic agents (e.g., piperidine for condensation reactions) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small-molecule structures). Twinned or high-resolution data may require robust refinement protocols .

- NMR spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methoxy at C6, amino at C4). 2D techniques (COSY, HSQC) clarify coupling patterns and stereochemistry .

- Mass spectrometry (HRMS) : Confirms molecular formula and fragmentation pathways .

Q. What chromatographic methods (HPLC, LC-MS) are recommended for purity analysis and quantification of this compound in complex mixtures?

- Methodological Answer :

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation. UV detection at 210–260 nm tracks aromatic or conjugated systems.

- LC-MS : Quantify trace impurities using electrospray ionization (ESI) in positive ion mode. Calibrate with reference standards (e.g., 4-Amino-3-methoxybenzoic acid analogs) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–12) at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Acidic conditions may hydrolyze methoxy groups, while basic conditions could deaminate the amino group .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Q. What in vitro assays are suitable for investigating the biological activity of this compound against microbial or enzyme targets?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive/negative bacteria. Minimum inhibitory concentration (MIC) values indicate potency .

- Enzyme inhibition : Screen against serine hydrolases or glycosidases via fluorometric assays (e.g., 4-methylumbelliferyl substrates). Kinetic analysis (Km/Vmax) quantifies inhibition .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Experimental validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies in methoxy or amino proton shifts may indicate conformational flexibility or solvent effects .

- Crystallographic cross-check : Validate computationally predicted bond angles/lengths against XRD data. SHELXL refinement can reconcile outliers .

Q. What computational modeling approaches (DFT, MD) predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to microbial enzymes (e.g., penicillin-binding proteins). Focus on hydrogen bonding (amino/methoxy groups) and hydrophobic interactions .

- Molecular dynamics (MD) : Simulate solvation effects (TIP3P water model) to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze RMSD/RMSF for conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.